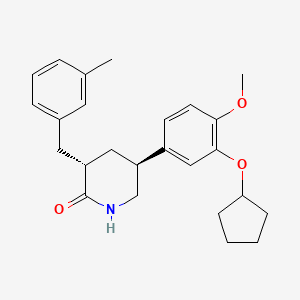

(3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one

Overview

Description

HT-0712, also known as IPL-455903, is an experimental cognitive enhancing drug. It is currently undergoing clinical trials and is licensed by Helicon Therapeutics in San Diego, California. Originally discovered and tested as part of a preclinical anti-inflammatory program by Inflazyme Pharmaceuticals, HT-0712 is known for its potential to enhance memory and cognitive functions .

Preparation Methods

The synthesis of HT-0712 involves several steps, including the formation of a piperidin-2-one core structure. The synthetic route typically involves the following steps:

Formation of the Piperidin-2-one Core: This step involves the cyclization of appropriate precursors to form the piperidin-2-one ring.

Substitution Reactions: Various substituents, such as the cyclopentyloxy and methoxy groups, are introduced through substitution reactions.

Final Assembly: The final product is assembled by coupling the substituted piperidin-2-one with a benzyl group.

Industrial production methods for HT-0712 are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

HT-0712 undergoes several types of chemical reactions, including:

Oxidation: HT-0712 can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.

Reduction: The compound can be reduced under appropriate conditions, affecting the piperidin-2-one core.

Substitution: Substitution reactions are common in the synthesis of HT-0712, where various substituents are introduced to the core structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions include intermediates with modified functional groups, leading to the final HT-0712 structure.

Scientific Research Applications

HT-0712 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of phosphodiesterase type 4 inhibition.

Biology: HT-0712 is used to investigate the role of cyclic adenosine monophosphate response element-binding proteins in memory formation.

Medicine: The compound is being studied for its potential to treat age-associated memory impairment and other cognitive disorders.

Mechanism of Action

HT-0712 acts as a phosphodiesterase type 4 inhibitor, thereby increasing cyclic adenosine monophosphate levels in neurons. This increase triggers the activation of cyclic adenosine monophosphate response element-binding proteins, which are transcription factors involved in the formation of long-term memory. The compound’s mechanism of action is primarily through the modulation of these proteins, enhancing memory and cognitive functions .

Comparison with Similar Compounds

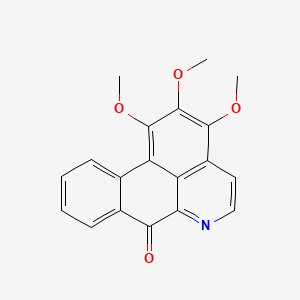

HT-0712 is unique in its specific inhibition of phosphodiesterase type 4 and its subsequent effects on cyclic adenosine monophosphate response element-binding proteins. Similar compounds include:

Rolipram: Another phosphodiesterase type 4 inhibitor, known for its antidepressant and cognitive-enhancing effects.

Roflumilast: Used primarily for its anti-inflammatory properties in treating chronic obstructive pulmonary disease.

HT-0712 stands out due to its specific application in enhancing memory and cognitive functions, making it a promising candidate for treating cognitive disorders.

Properties

IUPAC Name |

(3S,5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3/c1-17-6-5-7-18(12-17)13-20-14-21(16-26-25(20)27)19-10-11-23(28-2)24(15-19)29-22-8-3-4-9-22/h5-7,10-12,15,20-22H,3-4,8-9,13-14,16H2,1-2H3,(H,26,27)/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEJDMOBAFLQNJ-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H]2C[C@H](CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893926 | |

| Record name | HT-0712 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617720-02-2 | |

| Record name | (3S,5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-[(3-methylphenyl)methyl]-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617720-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HT 0712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617720022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-0712 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HT-0712 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HT-0712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O43FXG9IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does HT-0712 exert its effects on the central nervous system?

A: HT-0712 is a selective inhibitor of phosphodiesterase 4 (PDE4) [, , ]. PDE4 enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various neuronal signaling pathways. By inhibiting PDE4, HT-0712 leads to increased intracellular cAMP levels. This increase in cAMP subsequently activates downstream signaling cascades, notably the cAMP/CREB pathway, which plays a vital role in synaptic plasticity and long-term potentiation, processes fundamental to learning and memory formation [].

Q2: How does HT-0712 impact recovery after ischemic stroke in preclinical models?

A: Research suggests that HT-0712 administration, when combined with rehabilitation, can enhance motor function recovery and promote beneficial cortical reorganization in rodent models of ischemic stroke []. In these studies, HT-0712 facilitated the expansion of motor representations in the cortex, suggesting its potential to stimulate neuroplasticity and functional recovery following brain injury [].

Q3: Has HT-0712 been evaluated in clinical trials for any neurological conditions?

A: While preclinical data on HT-0712 appears promising, the available literature doesn't provide evidence of completed or ongoing clinical trials for this compound in any neurological conditions including Alzheimer's disease []. Further research, particularly clinical trials, are necessary to explore its therapeutic potential and safety in human subjects.

Q4: What are the potential advantages of HT-0712 compared to other PDE4 inhibitors, particularly in the context of Alzheimer's disease?

A: While direct comparisons are limited in the provided literature, the selectivity profile of HT-0712 for specific PDE4 isoforms might offer advantages in terms of efficacy and safety []. Determining the optimal dose and targeting the most relevant PDE4 isoforms are crucial factors for maximizing therapeutic benefits while minimizing potential side effects []. More research is needed to confirm these potential advantages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

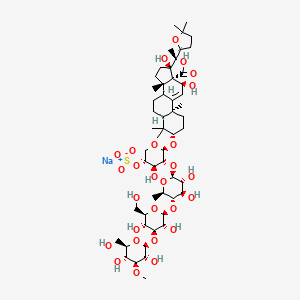

![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)

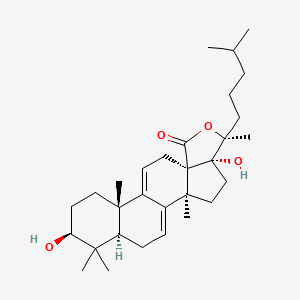

![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)